Phenyldehydroalanine
Overview
Description
Phenyldehydroalanine, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Conformational Studies in Peptides
Phenyldehydroalanine has been used to investigate the effect of bulky β-substituents on the conformational preference in α, β-dehydroamino acid residues. Research demonstrates that tripeptides containing this compound exhibit a type II β-turn conformation, influenced by the orientation of the aryl plane, which is non-planar relative to the Cα=Cβ–Cγ plane. This finding is significant for understanding peptide structure and function (Inai et al., 1996).
2. Asymmetric Synthesis of Functionalized Phenylalanine Derivatives
This compound plays a role in the asymmetric synthesis of chiral functionalized phenylalanines. This process involves a conjugate addition and enantioselective protonation cascade, highlighting the compound's utility in the synthesis of important amino acids (Jian et al., 2019).
3. Spectroscopic Probes in Enzyme Studies
The compound has been used as a spectroscopic probe to study enzyme acylation, specifically with papain. This compound and its derivatives serve as sensitive probes to observe spectral changes during enzyme-substrate interactions, offering insights into enzyme mechanisms (Smolarsky, 1978).
4. Polymer Research
In polymer science, this compound derivatives have been synthesized for use in various polymeric materials. These derivatives enable the transformation of polymers through polymer-analogous modification reactions, thereby contributing to the development of new polymeric structures (Kruse et al., 2019).
5. Electrophilic Modification in Protein Research
This compound is increasingly recognized for its utility in electrophilic modification of proteins. This involves creating modified protein side-chains and employing it as an activity-based probe. The compound's reactivity facilitates the study of biology through the modification of proteins (Daďová et al., 2018).
6. Development of Free Radical Scavengers
In the field of free radical research, this compound derivatives have been explored as free radical scavengers. Their ability to inhibit processes mediated by superoxide anion and hydroxyl radical is notable, suggesting potential applications in oxidative stress management (Buc-Calderon & Roberfroid, 1988).
Future Directions
While specific future directions for Phenyldehydroalanine research are not available in the search results, it’s worth noting that advances in genetic engineering have increased the yield, titer, and productivity in the bio-based production of chemicals . This could potentially be applied to the production of this compound and other similar compounds in the future.
Mechanism of Action
Target of Action
Phenyldehydroalanine is a small molecule that belongs to the class of organic compounds known as cinnamic acids . These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . It’s worth noting that phenylalanine, a similar compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine .
Properties
IUPAC Name |
(Z)-2-amino-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIQQKOKNPPGDO-VURMDHGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7060-39-1 | |
Record name | Phenyldehydroalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyldehydroalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04584 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the conformational behavior of peptides containing Phenyldehydroalanine?
A1: Research indicates that peptides incorporating (Z)-β-Phenyldehydroalanine (ΔZPhe) exhibit intriguing conformational preferences. For instance, a linear hexapeptide containing two ΔZPhe residues was found to adopt a novel looping backbone structure in its solid state. This structure consists of three partially overlapped β-turns stabilized by intramolecular hydrogen bonds. [] Furthermore, studies on tripeptides demonstrate that ΔZPhe, along with similar β-Aryldehydroalanines like (Z)-β-(1-naphthyl)dehydroalanine and (Z)-β-(1-pyrenyl)dehydroalanine, tends to favor a type II β-turn conformation. This conformation is supported by a hydrogen bond between the carbonyl group of the N-terminal protecting group and the amide group of the C-terminal residue. [, ] Interestingly, the aryl group in these structures is not planar relative to the Cα=Cβ–Cγ plane of the ΔZPhe residue, suggesting steric interactions play a role in its conformational preference. []
Q2: How can this compound be utilized as a tool to study enzyme mechanisms?
A2: (Z)-β-Phenyldehydroalanine (PDA) and its analog, (Z)-β-styryldehydroalanine (SDA), serve as valuable spectroscopic probes for investigating enzyme mechanisms, particularly in the case of cysteine proteases like papain. [, ] These probes exhibit significant red shifts in their UV absorbance spectra upon acylation of the enzyme. This property allows researchers to directly monitor the kinetics of acylenzyme formation and breakdown, providing valuable insights into the catalytic mechanism.
Q3: Can you provide an example of how this compound-containing peptides have been used to study specific enzymes?
A3: Researchers have incorporated PDA and SDA into specific substrates and inhibitors of the enzyme papain to study its mechanism of action. [, ] For example, the incorporation of PDA into the peptide Ac-Phe-PDA-OEt allowed for the observation of a 49 nm red shift in its absorbance maximum upon acylation of papain. [] Similarly, SDA-containing peptides like Ala-Ala-Phe-SDA-OMe exhibited a 59 nm red shift upon acylation. [] These spectral changes allowed for the direct observation and quantification of acylenzyme formation, providing key information about the catalytic mechanism of papain.
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